

Application Notes and Protocols for In Vivo Animal Studies of Crotoniazide

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Compound of Interest

Compound Name: Crotoniazide

Cat. No.: B1623476

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Disclaimer: Direct, peer-reviewed data on the in vivo dosage of **crotoniazide** in animal models for tuberculosis research is not readily available in the current scientific literature. **Crotoniazide** is a derivative of isoniazid, a cornerstone drug in tuberculosis treatment. Therefore, the following application notes and protocols are based on established methodologies and dosage regimens for isoniazid in preclinical animal studies. Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicology studies for **crotoniazide**.

Introduction

Crotoniazide is a hydrazone derivative of isoniazid, developed with the aim of improving the therapeutic index of the parent drug. As with any novel anti-tubercular agent, preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. These studies are essential for establishing pharmacokinetic profiles, determining efficacy, and assessing safety before advancing to clinical trials. This document provides a summary of typical dosages and detailed protocols for in vivo studies based on the extensive data available for isoniazid, which can be adapted for the investigation of **crotoniazide**.

Quantitative Data Summary

The following table summarizes representative in vivo dosages for isoniazid in commonly used animal models of tuberculosis. This data can serve as a guide for designing initial dose-ranging studies for **crotoniazide**.

Drug	Animal Model	Strain	Route of Administration	Dosage Range	Dosing Regimen	Study Focus	Reference
Isoniazid	Mouse	C57BL/6	Oral gavage	25 mg/kg	Daily for 2 days	Short-course efficacy	[1]
Isoniazid	Mouse	BALB/c	Oral gavage	12.5, 25, 50 mg/kg	Daily, 5 days/week for 4 weeks	Monotherapy efficacy	[1]
Isoniazid	Mouse	BALB/c, Nude	Oral gavage	10 mg/kg	5 or 7 days/week for up to 12 months	Combination therapy	[2]
Isoniazid	Rat	Wistar	Oral gavage	3, 10, 30 mg/kg	Daily for 4 weeks	Dose-response and PK/PD	[3][4]
Isoniazid	Rat	-	Oral gavage	10, 30, 90 mg/kg	Daily for 2 weeks	Dose-response	[5]
Isoniazid	Human (for reference)	-	Oral	5-15 mg/kg	Daily	Pharmacokinetics	[6][7]

Experimental Protocols

Murine Model of Tuberculosis for Efficacy Studies

This protocol describes a common method for establishing a chronic tuberculosis infection in mice to evaluate the efficacy of antimicrobial agents.

Materials:

- Mycobacterium tuberculosis (e.g., H37Rv strain)
- Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
- Aerosol exposure chamber
- Middlebrook 7H9 broth with supplements
- Middlebrook 7H11 agar with supplements
- Test compound (**Crotoniazide**)
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles
- Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

- Infection:
 - Culture M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.
 - Dilute the bacterial suspension to a concentration that will deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse via aerosol infection.
 - Expose mice to the aerosolized bacteria in a calibrated exposure chamber.
 - Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on Middlebrook 7H11 agar.
- Treatment:
 - Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

- Randomize mice into treatment and control groups.
- Prepare fresh formulations of the test compound (**Crotoniazide**) and vehicle control.
- Administer the designated dose of the test compound or vehicle to the respective groups via oral gavage. A typical dosing regimen is once daily, five days a week.^{[1][2]}
- Monitor the health of the animals daily.
- Efficacy Assessment:
 - At specified time points (e.g., after 4, 8, and 12 weeks of treatment), euthanize a subset of mice from each group.
 - Aseptically remove the lungs and/or spleens.
 - Homogenize the organs in sterile saline.
 - Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
 - Incubate the plates at 37°C for 3-4 weeks.
 - Count the number of CFU to determine the bacterial load in each organ.
 - Compare the CFU counts between the treated and control groups to determine the efficacy of the test compound.

Pharmacokinetic Study in Rats

This protocol outlines a method for determining the pharmacokinetic profile of a test compound in a rat model.

Materials:

- Male Wistar rats (or other appropriate strain)
- Test compound (**Crotoniazide**)
- Vehicle for drug administration

- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

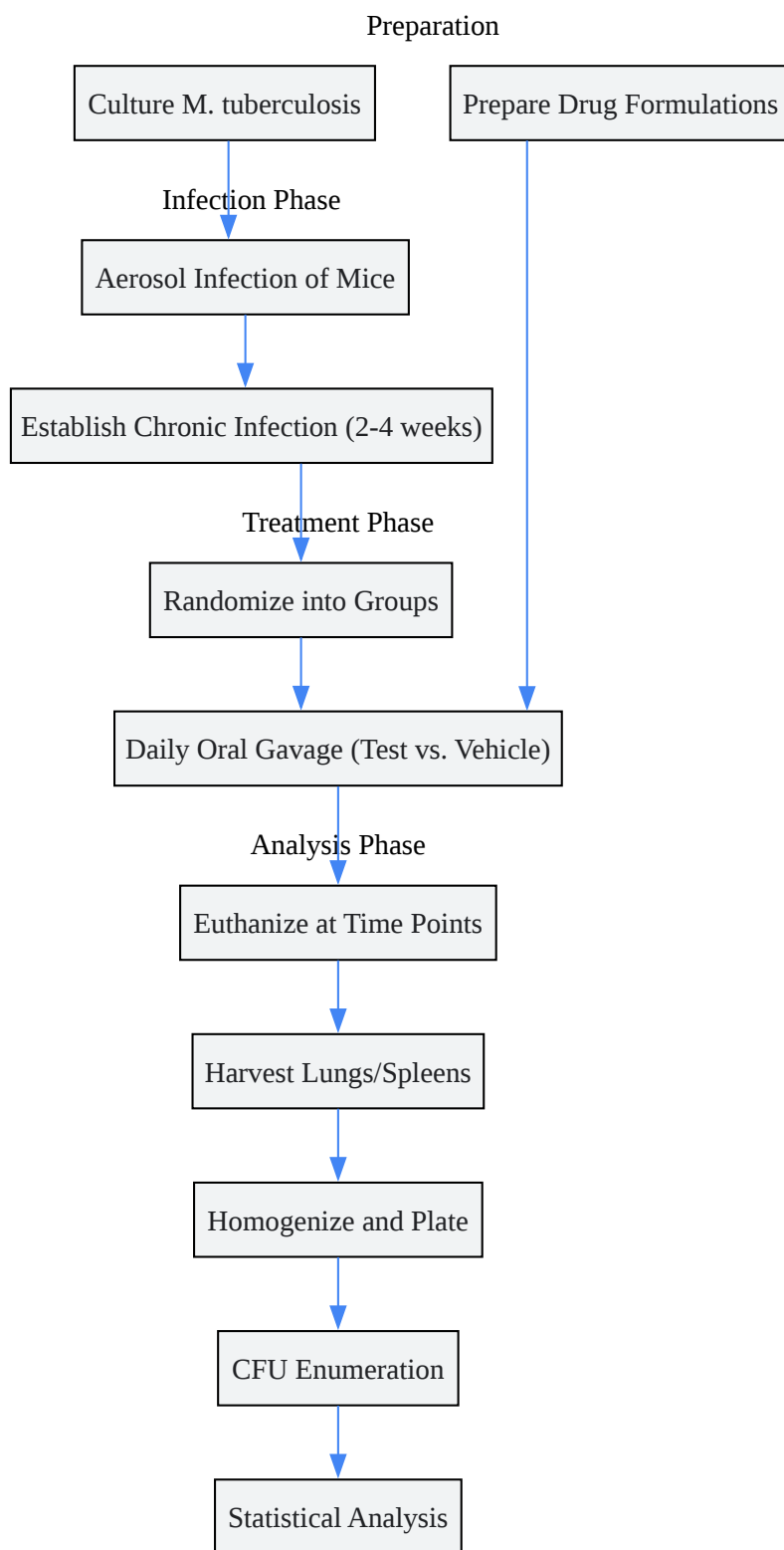
Procedure:

- Drug Administration:
 - Fast the rats overnight prior to drug administration.
 - Administer a single dose of the test compound via oral gavage.
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
 - Blood can be collected from the tail vein or via cardiac puncture for terminal samples.
 - Collect blood into EDTA-coated tubes.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Drug Quantification:
 - Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis:
 - Use pharmacokinetic software to calculate key parameters, including:

- Maximum plasma concentration (C_{max})
- Time to reach maximum concentration (T_{max})
- Area under the concentration-time curve (AUC)
- Half-life ($t_{1/2}$)

Visualizations

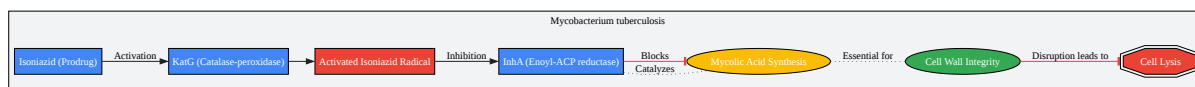
Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a murine tuberculosis efficacy study.

Conceptual Pathway of Isoniazid Action



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Caption: Activation and mechanism of action of Isoniazid.

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